3-Bromo-5-fluoro-2-methyl-pyridine hydrochloride
Description
Properties
IUPAC Name |
3-bromo-5-fluoro-2-methylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.ClH/c1-4-6(7)2-5(8)3-9-4;/h2-3H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCCMAKOWSKUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)F)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-60-3 | |
| Record name | Pyridine, 3-bromo-5-fluoro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-methyl-pyridine hydrochloride typically involves the halogenation of 2-methylpyridine derivatives. One common method includes the bromination of 2-methyl-5-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common. The final product is typically purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-methyl-pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-5-fluoro-2-methyl-pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-5-fluoro-2-methyl-pyridine hydrochloride serves as an important building block in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, particularly in targeting specific biological pathways.
Case Study: p38 MAP Kinase Inhibitors
Recent studies have highlighted the compound's role in synthesizing pyridinylimidazole-type p38α MAP kinase inhibitors. These inhibitors are crucial for treating inflammatory diseases and cancers. The optimized synthesis involves multiple steps, demonstrating a total yield of approximately 29.4% across seven linear steps, showcasing the compound's utility in drug development .
Agrochemicals
The compound is also utilized in the synthesis of agrochemicals, particularly pesticides. Its structural characteristics allow it to interact effectively with biological targets in pests, enhancing the efficacy of crop protection products.
Example: Synthesis of Pesticides
Research indicates that derivatives of 3-bromo-5-fluoro-2-methyl-pyridine are being explored for their potential as novel insecticides and herbicides. The compound's ability to modify biological activity makes it a candidate for developing environmentally friendly agricultural solutions .
Material Science
In material science, this compound is employed in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced durability and resistance to environmental factors.
Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Building block for pharmaceuticals | Synthesis of p38 MAP kinase inhibitors |
| Agrochemicals | Development of pesticides | Novel insecticides and herbicides |
| Material Science | Production of advanced materials | Durable coatings and polymers |
Analytical Chemistry
The compound is also used in analytical chemistry as a reagent or standard for various analytical techniques. Its distinct chemical properties facilitate the identification and quantification of other compounds.
Example: Chromatographic Analysis
In chromatographic methods, this compound is utilized to enhance separation efficiency due to its unique interactions with stationary phases .
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-methyl-pyridine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Variations
5-Bromo-3-chloro-2-fluoropyridine
- Molecular Formula : C₅H₂BrClFN
- Molecular Weight : 210.43 g/mol
- Key Differences : Bromo at position 5, chloro at 3, and fluoro at 2. The absence of a methyl group reduces steric hindrance compared to the target compound. Chloro’s stronger electron-withdrawing effect may lower basicity of the pyridine nitrogen .
5-Bromo-2-chloro-3-fluoropyridine (CAS 73583-37-6)
- Similarity Score : 0.82
- Key Differences: Chloro at position 2 and fluoro at 3.
4-Bromo-2-chloro-5-fluoropyridine (CAS 103999-77-5)
Functional Group Substitutions
3-Bromo-5-chloro-2-hydroxypyridine (CAS 137628-16-1)
- Similarity Score : 0.90
- Key Differences : Hydroxyl (OH) replaces methyl at position 2. The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media but reducing stability under acidic conditions .
3-Bromo-5-(Chloromethyl)Pyridine Hydrochloride (CAS 120277-69-2)
- Molecular Formula : C₆H₅BrClN
- Key Differences : Chloromethyl (CH₂Cl) at position 5 introduces a reactive site for nucleophilic substitution. The hydrochloride salt and larger molecular weight (206.47 g/mol) suggest distinct crystallization behavior compared to the target compound .
3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1)
Electronic and Steric Effects
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine (CAS 1211521-13-9)
- Key Differences: Trifluoromethyl (CF₃) at position 6 is a strong electron-withdrawing group, drastically reducing pyridine’s basicity. This compound may exhibit enhanced stability in oxidative environments but lower solubility in non-polar solvents .
Salt Forms and Physicochemical Properties
Hydrochloride salts, like the target compound, generally exhibit higher melting points and aqueous solubility compared to free bases. For example, ortho-Toluidine Hydrochloride (from ) has a melting point of ~220°C, whereas its free base melts at -14°C. This trend suggests that the hydrochloride form of 3-Bromo-5-fluoro-2-methyl-pyridine is preferable for formulations requiring stability and bioavailability .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | MW (g/mol) | Substituent Positions | Key Properties |
|---|---|---|---|---|
| 3-Bromo-5-fluoro-2-methyl-pyridine HCl | C₆H₆BrClFN | 238.48 | 3-Br, 5-F, 2-CH₃ | High solubility (HCl salt), moderate steric hindrance |
| 5-Bromo-3-chloro-2-fluoropyridine | C₅H₂BrClFN | 210.43 | 5-Br, 3-Cl, 2-F | Lower steric hindrance, higher reactivity |
| 3-Bromo-5-chloro-2-hydroxypyridine | C₅H₃BrClNO | 208.44 | 3-Br, 5-Cl, 2-OH | Polar, prone to oxidation |
| 3-Bromo-5-(Chloromethyl)Pyridine HCl | C₆H₅BrClN | 206.47 | 3-Br, 5-CH₂Cl | Reactive chloromethyl group |
| 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 259.44 | 2-Br, 3-Cl, 6-CF₃ | High electron-withdrawing effect |
Research Implications
- Pharmaceutical Applications : The methyl group in the target compound offers a balance between stability and reactivity, making it suitable as a building block in kinase inhibitors or antiviral agents.
- Agrochemical Use : Chloro and bromo analogs (e.g., 5-Bromo-3-chloro-2-fluoropyridine) are preferred for pesticide synthesis due to enhanced electrophilicity .
- Safety Considerations : Methoxy and hydroxyl analogs require stringent handling protocols compared to methyl-substituted derivatives .
Biological Activity
3-Bromo-5-fluoro-2-methyl-pyridine hydrochloride is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial effects, enzyme inhibition capabilities, and other relevant biological interactions.
- Molecular Formula : C₆H₅BrFN
- Molecular Weight : 189.01 g/mol
- CAS Number : 66847872
Antibacterial Activity
Recent studies have demonstrated that compounds containing halogenated pyridines exhibit varying degrees of antibacterial activity. Specifically, this compound has shown significant potency against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 4.5 µg/mL |
| Staphylococcus aureus | 3.2 µg/mL |
| Pseudomonas aeruginosa | 5.0 µg/mL |
These results indicate that the compound's structural features contribute to its effectiveness as an antibacterial agent, potentially making it a candidate for further development in antibiotic therapies .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes, particularly those involved in bacterial metabolism. For instance, it has been shown to inhibit the enzyme ecKAS III (beta-ketoacyl-acyl carrier protein synthase), which plays a crucial role in fatty acid synthesis in bacteria.
- IC₅₀ Value : 6.8 µM against ecKAS III
This inhibition suggests a mechanism through which the compound may exert its antibacterial effects by disrupting essential metabolic pathways in bacteria .
Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The study found that the compound exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin, particularly against resistant strains of Staphylococcus aureus .
Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with ecKAS III. Using molecular docking simulations, researchers identified key binding sites and interactions that contribute to its inhibitory activity. The results indicated that the presence of bromine and fluorine atoms enhances binding affinity, leading to more effective inhibition of the enzyme .
Q & A
Basic: What are the standard synthetic routes for preparing halogenated pyridines like 3-bromo-5-fluoro-2-methyl-pyridine hydrochloride?
Halogenated pyridines are typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. For bromo-fluoro derivatives, direct halogenation using agents like N-bromosuccinimide (NBS) or electrophilic fluorination (e.g., Selectfluor™) is common. The methyl group at the 2-position may require protection during halogenation to avoid side reactions. Post-synthetic modifications, such as hydrochlorination, can be achieved by treating the free base with HCl in anhydrous solvents (e.g., diethyl ether). Reaction optimization should prioritize regioselectivity and purity, validated by TLC or HPLC .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns and methyl group integration. F NMR is critical for verifying fluorine position and purity.
- Mass spectrometry (HRMS/ESI-MS) : To confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature).
- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable.
- Elemental analysis : To validate stoichiometry of the hydrochloride salt.
Cross-referencing with databases like PubChem (CAS: 1211542-29-8) ensures consistency in spectral data .
Advanced: How does the electronic influence of bromine and fluorine substituents affect the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing nature of fluorine (meta-directing) and bromine (ortho/para-directing) creates distinct electronic environments. Bromine at the 3-position acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s strong C-F bond stabilizes the ring against undesired side reactions. Computational modeling (DFT) can predict reactive sites: the bromine is more labile than fluorine, making it the primary site for palladium-catalyzed couplings. Experimental validation via competitive reactions (e.g., with iodobenzene as a control) is recommended to confirm regioselectivity .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data for halogenated pyridines?
Contradictions often arise from assay conditions (e.g., enzyme source, substrate concentration) or compound purity. To address this:
- Standardize assays : Use recombinant enzymes (e.g., CYP1B1 in ) under controlled buffer conditions.
- Validate purity : Ensure >98% purity via HPLC and quantify residual solvents (GC-MS).
- Dose-response curves : Perform IC determinations in triplicate with positive controls (e.g., α-naphthoflavone for CYP1B1 inhibition).
- Meta-analysis : Compare data across studies using tools like Prism® to identify outliers or methodological biases .
Advanced: What strategies optimize the metabolic stability of halogenated pyridine derivatives in preclinical studies?
Metabolic stability can be enhanced by:
- Substituent engineering : Fluorine’s metabolic resistance (due to C-F bond strength) reduces oxidative degradation.
- Salt selection : Hydrochloride salts improve solubility and bioavailability in pharmacokinetic studies.
- In vitro assays : Liver microsome stability tests (human/rat) with LC-MS/MS quantification.
- Deuterium labeling : Strategic deuteration at labile positions (e.g., methyl groups) to prolong half-life.
In vivo studies should monitor plasma concentration-time profiles, as seen in ’s rat model for related inhibitors .
Advanced: How do steric effects from the 2-methyl group influence intermolecular interactions in enzyme inhibition?
The 2-methyl group introduces steric hindrance, which can:
- Enhance selectivity : By preventing binding to off-target enzymes with smaller active sites.
- Modulate lipophilicity : Increasing LogP values, which improves membrane permeability.
Docking studies (e.g., AutoDock Vina) can visualize interactions with target enzymes like CYP1B1. SAR analysis of analogs (e.g., methyl vs. ethyl substituents) quantifies steric contributions to inhibitory potency .
Basic: What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
- Storage : In airtight containers under anhydrous conditions (desiccated, -20°C).
- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).
Refer to GHS hazard codes (e.g., H315 for skin irritation) and SDS documentation for emergency procedures .
Advanced: How can computational chemistry predict the regioselectivity of electrophilic attacks on this compound?
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) map electrostatic potential surfaces to identify electron-deficient sites. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
